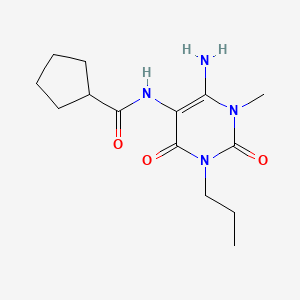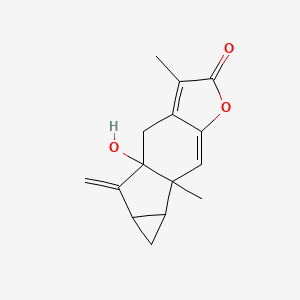
(5Z,11Z,15R)-15-Hydroxyeicosa-5,11-dien-13-ynoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z,11Z,15R)-15-Hydroxyeicosa-5,11-dien-13-ynoic Acid is a stable isomer of 15 (S)-HETE, a major metabolite of arachidonic acid from the 15-lipoxygenase pathway . This compound is known for its role in various biological processes, including inflammation and vascular functions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5Z,11Z,15R)-15-Hydroxyeicosa-5,11-dien-13-ynoic Acid typically involves the use of specific reagents and catalysts to achieve the desired configuration and functional groups. One common method involves the use of lipoxygenase enzymes to catalyze the oxygenation of arachidonic acid, followed by specific chemical modifications to introduce the hydroxyl and alkyne groups .
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, utilizing genetically engineered microorganisms to produce the desired enzyme, which then catalyzes the formation of the compound from arachidonic acid. This method is advantageous due to its specificity and efficiency in producing high yields of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
(5Z,11Z,15R)-15-Hydroxyeicosa-5,11-dien-13-ynoic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The alkyne group can be reduced to alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as halides (e.g., NaBr) in the presence of a base.
Major Products
The major products formed from these reactions include ketones, alkenes, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(5Z,11Z,15R)-15-Hydroxyeicosa-5,11-dien-13-ynoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases and cardiovascular conditions.
Industry: Utilized in the development of pharmaceuticals and as a biochemical tool in various assays
Wirkmechanismus
The compound exerts its effects primarily through its interaction with specific molecular targets, such as peroxisome proliferator-activated receptors (PPARs). It modulates the activity of these receptors, influencing gene expression and cellular responses. The pathways involved include the regulation of inflammatory mediators and lipid metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
15 (S)-Hydroxy-(5Z,8Z,11Z,13E,17Z)-eicosapentaenoic acid: Another metabolite of arachidonic acid with similar biological activities.
(5Z,8Z,11Z,14R,15R)-14,15-dihydroxyicosatrienoic acid: Shares structural similarities but differs in the presence of additional hydroxyl groups.
Uniqueness
(5Z,11Z,15R)-15-Hydroxyeicosa-5,11-dien-13-ynoic Acid is unique due to its specific configuration and functional groups, which confer distinct biological activities and chemical reactivity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
339534-01-9 |
|---|---|
Molekularformel |
C20H32O3 |
Molekulargewicht |
320.5 |
InChI |
InChI=1S/C20H32O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h8-11,19,21H,2-7,12-13,15-16,18H2,1H3,(H,22,23)/b10-8-,11-9-/t19-/m1/s1 |
InChI-Schlüssel |
FXVHFLDCTFMIGD-DPTNXLIISA-N |
SMILES |
CCCCC[C@@H](O)C#C/C=CCCCC/C=CCCCC(O)=O |
Synonyme |
HETE Analog 1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(13-hydroxy-5,5,13-trimethyl-9-tetracyclo[10.2.2.01,10.04,9]hexadecanyl)methyl 3-phenylprop-2-enoate](/img/structure/B593581.png)








![Spiro[3,6-dioxabicyclo[3.1.0]hexane-2,4'-imidazolidine]](/img/structure/B593600.png)

